1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone
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Overview
Description
1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro nonane ring and an ethanone group. The presence of nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring structure can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,7-Diazaspiro[4.4]nonan-2-one: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
2,7-Diazaspiro[4.4]nonan-1-one: Another similar compound with variations in the ring structure and functional groups.
Uniqueness
1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone is unique due to its specific spiro linkage and the presence of an ethanone group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(1,7-diazaspiro[4.4]nonan-1-yl)ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-6-2-3-9(11)4-5-10-7-9/h10H,2-7H2,1H3 |
InChI Key |
VINWQSSYSZDAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC12CCNC2 |
Origin of Product |
United States |
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